Welcome to the BenchChem Online Store!
molecular formula C16H14O3 B1657683 Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)- CAS No. 5783-77-7

Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)-

Cat. No. B1657683
M. Wt: 254.28 g/mol
InChI Key: DQLNLWIMTCFCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04072694

Procedure details

About 273 grams of crude, wet α-methylolbenzoin prepared as described in Example I was refluxed under a Dean-Stark trap with 0.50 liters toluene for about two hours to remove about 50 ml. water. The reaction mixture was allowed to cool and 35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added. The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent refluxed below the trap and no water was collected. The temperature of the reaction mixture was then increased and about 16 ml. water was collected over a three-hour period. The mixture was allowed to cool and then saturated with ammonia gas. The resulting salt precipitate was removed by filtration and benzene solvent removed under vacuum from the residual yellow solution containing the solid reaction product. The crude solid reaction product was recrystallized from 1.6 l. of boiling hexane. 156 grams of recrystallized produce having m.p. of 66°-66.5° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:2].[C:19]1(C)C=CC=CC=1>>[C:4]([C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:1][O:2][CH2:19][O:12]1)(=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove about 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed below the trap
CUSTOM
Type
CUSTOM
Details
no water was collected
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was then increased
CUSTOM
Type
CUSTOM
Details
water was collected over a three-hour period
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting salt precipitate was removed by filtration and benzene solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum from the residual yellow solution
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
the solid reaction product
CUSTOM
Type
CUSTOM
Details
The crude solid reaction product
CUSTOM
Type
CUSTOM
Details
was recrystallized from 1.6 l
CUSTOM
Type
CUSTOM
Details
156 grams of recrystallized
CUSTOM
Type
CUSTOM
Details
produce
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1(OCOC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.